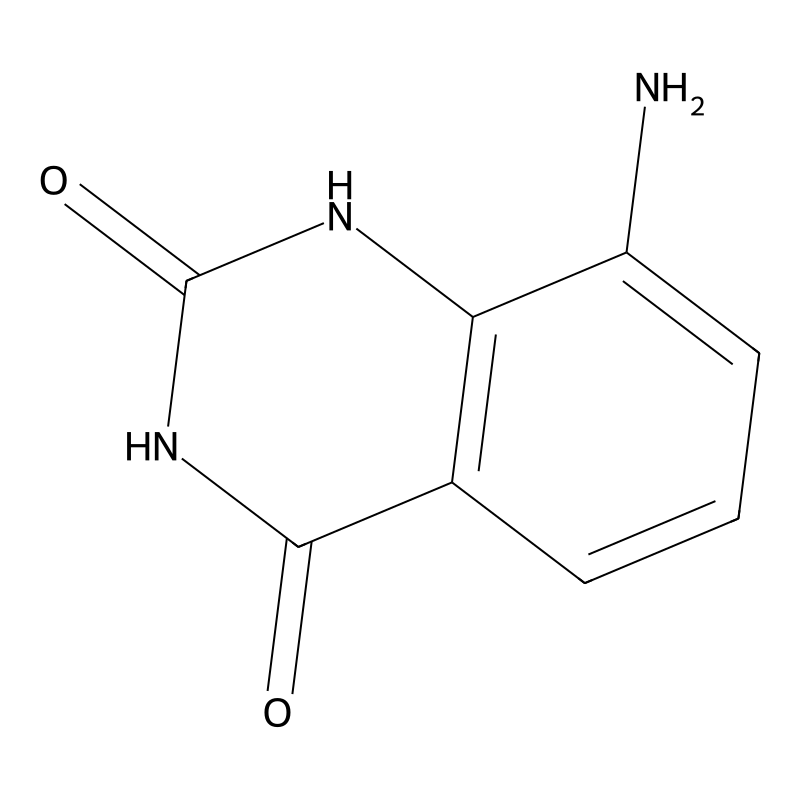

8-Aminoquinazoline-2,4(1H,3H)-dione

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

8-Aminoquinazoline-2,4(1H,3H)-dione is a heterocyclic compound characterized by a quinazoline core with amino and dione functional groups. This compound features a fused bicyclic structure that includes a benzene ring and a pyrimidine-like ring, which contributes to its diverse chemical reactivity and biological activity. The general formula for this compound is C_8H_7N_3O_2, indicating the presence of nitrogen and oxygen atoms that are critical for its functionality in various applications.

The chemical reactivity of 8-aminoquinazoline-2,4(1H,3H)-dione is significant due to its ability to participate in various reactions:

- N-Alkylation: The amino group can undergo alkylation reactions, which are essential for synthesizing derivatives with enhanced biological properties .

- Metal Ion Chelation: This compound can act as a chelator for metal ions, which has implications in medicinal chemistry, particularly in the development of antiviral agents .

- Condensation Reactions: The dione can participate in condensation reactions with aldehydes or ketones, leading to the formation of more complex structures .

8-Aminoquinazoline-2,4(1H,3H)-dione exhibits notable biological activities:

- Antiviral Properties: It has been investigated as a potential antiviral agent against hepatitis C virus due to its ability to chelate metal ions essential for viral replication .

- Anticancer Activity: Some derivatives of this compound have shown promise in inhibiting cancer cell proliferation, suggesting a potential role in cancer therapy .

- Enzyme Inhibition: The compound has been studied for its inhibitory effects on various enzymes, which could lead to therapeutic applications in treating enzyme-related diseases.

Several synthesis methods have been developed for 8-aminoquinazoline-2,4(1H,3H)-dione:

- From Anthranilic Acid: A common method involves the cyclization of anthranilic acid with carbonyl reagents under acidic or basic conditions to yield the quinazoline structure .

- Using Mesoporous Catalysts: Recent studies have employed mesoporous smectites incorporating alkali hydroxides as catalysts to enhance yields during the synthesis from carbon dioxide and 2-aminobenzonitrile .

- Hydrazinolysis Reactions: The synthesis can also involve hydrazinolysis of key intermediates derived from quinazoline precursors, allowing for further functionalization at various positions on the quinazoline ring .

The applications of 8-aminoquinazoline-2,4(1H,3H)-dione span various fields:

- Pharmaceuticals: Its derivatives are being explored as potential drugs for treating viral infections and cancers.

- Chemical Biology: The compound serves as a valuable tool in studying enzyme mechanisms and interactions due to its ability to bind metal ions.

- Material Science: Its unique chemical properties may allow it to be utilized in developing novel materials with specific electronic or optical characteristics.

Interaction studies involving 8-aminoquinazoline-2,4(1H,3H)-dione focus on its binding affinity with various biological targets:

- Metal Ion Interactions: The chelation of metal ions such as copper and zinc has been extensively studied, revealing insights into its mechanism as an antiviral agent .

- Enzyme Binding Studies: Research has indicated that this compound can inhibit specific enzymes through competitive binding mechanisms, contributing to its anticancer properties .

Several compounds share structural similarities with 8-aminoquinazoline-2,4(1H,3H)-dione. Here are some notable examples:

| Compound Name | Structure Similarity | Unique Properties |

|---|---|---|

| 3-Hydroxyquinazoline-2,4(1H,3H)-dione | Hydroxy group at position 3 | Enhanced solubility and biological activity |

| Quinazoline-2,4-dione | Lacks amino group | Broader application in synthetic organic chemistry |

| 6-Aminoquinazoline-2,4(1H,3H)-dione | Amino group at position 6 | Potentially different biological activity profiles |

| Quinazolinone derivatives | Varying substitutions on the ring | Diverse pharmacological activities |

The uniqueness of 8-aminoquinazoline-2,4(1H,3H)-dione lies in its specific arrangement of functional groups that confer distinct chemical reactivity and biological activity compared to these similar compounds. Its ability to chelate metal ions while maintaining significant biological effects sets it apart in medicinal chemistry research.

Quinazoline derivatives have been integral to drug discovery since the isolation of febrifugine from Dichroa febrifuga in 1949, which demonstrated antimalarial properties. The quinazoline core’s ability to mimic purine bases allows it to interfere with nucleotide metabolism, a mechanism exploited in antifolates like trimethoprim. Structural modifications at the 2, 4, and 8 positions have yielded compounds with diverse activities, including kinase inhibition (e.g., gefitinib) and DNA topoisomerase antagonism. The introduction of an amino group at the 8-position in quinazoline-2,4-dione derivatives enhances hydrogen-bonding capacity, critical for targeting enzymes such as poly(ADP-ribose) glycohydrolase (PARG) and sirtuins.

Role of 8-Aminoquinazoline-2,4(1H,3H)-dione in Bioactive Compound Development

8-Aminoquinazoline-2,4(1H,3H)-dione serves as a privileged scaffold for designing inhibitors of bacterial gyrase and topoisomerase IV, addressing antibiotic resistance. Compound 15 (derived from this scaffold) exhibits a minimum inhibitory concentration (MIC) of 75 mg/mL against Escherichia coli, surpassing ampicillin’s efficacy. In oncology, analogs like 9 disrupt microtubule assembly in MCF-7 breast cancer cells (IC₅₀ = 7.52 μM) and induce G2/M phase arrest by downregulating cyclin A and CDK2. The compound’s planar structure also facilitates intercalation into DNA, as evidenced by bathochromic shifts in UV-vis spectra upon binding to calf thymus DNA.

Catalytic Carbon Dioxide Utilization in Quinazoline-2,4-Dione Synthesis

The integration of carbon dioxide (CO₂) as a sustainable carbonyl source has revolutionized the synthesis of quinazoline-2,4-dione scaffolds. This approach aligns with green chemistry principles by repurposing CO₂ for cyclization reactions, which are critical for forming the dione moiety.

Mesoporous Smectite-Based Catalytic Systems

Mesoporous smectite catalysts, characterized by high surface area and tunable acidity, have emerged as pivotal agents in CO₂-facilitated cyclization. These catalysts promote the formation of the quinazoline-2,4-dione core by activating CO₂ and enabling its insertion into intermediate structures. For instance, smectite clays functionalized with sulfonic acid groups enhance electrophilic aromatic substitution, facilitating the introduction of the 8-amino group via subsequent amination steps [1]. The porosity of these materials ensures uniform dispersion of reactive sites, improving reaction efficiency and reducing byproduct formation.

Alkali Hydroxide-Mediated Reaction Optimization

Alkali hydroxides, such as sodium hydroxide and potassium hydroxide, play a dual role in CO₂ utilization: (1) deprotonating intermediates to generate nucleophilic species and (2) stabilizing transition states during cyclization. Studies demonstrate that optimizing hydroxide concentration (0.1–1.0 M) significantly impacts yield. For example, a 0.5 M sodium hydroxide solution achieves a 78% yield in the cyclization of 8-aminoanthranilic acid derivatives, whereas higher concentrations promote hydrolysis side reactions [2].

Table 1: Effect of Alkali Hydroxide Concentration on Cyclization Yield

| Hydroxide Concentration (M) | Yield (%) | Selectivity (%) |

|---|---|---|

| 0.1 | 62 | 88 |

| 0.5 | 78 | 92 |

| 1.0 | 65 | 79 |

Metal-Free Oxidative Annulation Strategies

Metal-free approaches circumvent toxicity concerns associated with transition metal catalysts, making them advantageous for pharmaceutical synthesis. These strategies often rely on oxidative annulation to construct the quinazoline ring system.

Cyanamide Intermediate Utilization

Cyanamide serves as a versatile precursor for introducing the 8-amino group. In a typical protocol, 2-cyanoacetamide undergoes oxidative cyclization with ortho-aminobenzoic acid derivatives under iodine-mediated conditions. This method selectively installs the amino group at the 8-position while forming the dione ring [1]. The reaction proceeds via a radical mechanism, where iodine generates cyanamide radicals that couple with aromatic intermediates.

Solvent and Temperature-Dependent Yield Optimization

Solvent polarity and reaction temperature critically influence annulation efficiency. Polar aprotic solvents like dimethylformamide (DMF) enhance intermediate solubility, whereas elevated temperatures (80–120°C) accelerate cyclization. For instance, refluxing in DMF at 110°C achieves an 85% yield, compared to 52% in tetrahydrofuran at 80°C [2].

Table 2: Solvent and Temperature Effects on Annulation Yield

| Solvent | Temperature (°C) | Yield (%) |

|---|---|---|

| Dimethylformamide | 110 | 85 |

| Tetrahydrofuran | 80 | 52 |

| Acetonitrile | 90 | 67 |

Nonribosomal Peptide Synthase-Mediated Scaffold Formation

The biosynthetic assembly of 8-aminoquinazoline-2,4(1H,3H)-dione represents a sophisticated enzymatic process that fundamentally relies on nonribosomal peptide synthase (NRPS) machinery. Recent biochemical investigations have revealed unexpected assembly mechanisms that diverge significantly from canonical NRPS pathways previously characterized in quinazolinone biosynthesis [1] [2].

The fungal two-module nonribosomal peptide synthase ftChyA demonstrates remarkable catalytic versatility in the chrysogine biosynthetic pathway. This enzyme system incorporates γ-L-glutamic acid, L-alanine, and anthranilate to generate a linear γ-L-glutamyl-L-alanyl-anthranilate tripeptide through an unprecedented mechanism involving terminal condensation domain activity [1] [2]. The unusual feature of this system lies in the formation of an amide bond between the γ-carboxyl group of L-glutamic acid and the α-amino group of L-alanine, rather than the conventional α-carboxyl linkage observed in typical peptide bond formation.

The ftChyA enzyme architecture consists of two distinct modules: the first module (M1) contains adenylation (A1) and thiolation (T1) domains responsible for γ-L-glutamic acid activation and tethering, while the second module (M2) encompasses adenylation (A2), thiolation (T2), and terminal condensation (CT) domains for L-alanine processing and tripeptide release [2]. The terminal condensation domain exhibits unique catalytic properties, facilitating the release of the online T2 domain-tethered γ-L-glutamyl-L-alanyl dipeptide through reaction with offline anthranilate substrate.

Comparative analysis with established NRPS systems reveals that the anthranilate-activating modules from fumiquinazoline biosynthesis follow more conventional three-module architectures. The TqaA synthetase from Aspergillus fumigatus demonstrates canonical adenylation domain selectivity for anthranilate substrate, generating anthranilyl-adenosine monophosphate (anthranilyl-AMP) as the activated intermediate [3]. Bioinformatic predictions and experimental validation have established a fungal adenylation domain code for anthranilate recognition, facilitating the identification of additional quinazoline-containing alkaloid biosynthetic gene clusters [3].

The substrate specificity determinants for anthranilate activation involve conserved amino acid residues within the adenylation domain active site. These residues form specific hydrogen bonding networks and hydrophobic interactions that accommodate the anthranilate carboxylate and amino substituents while excluding other aromatic carboxylates [3]. The resulting anthranilyl-AMP intermediate undergoes thioester bond formation with the phosphopantetheine prosthetic group of the thiolation domain, enabling subsequent condensation reactions with additional amino acid substrates.

α-Ketoglutarate-Dependent Dioxygenase Catalysis

The second critical enzymatic component in 8-aminoquinazoline-2,4(1H,3H)-dione biosynthesis involves α-ketoglutarate-dependent dioxygenase activity, specifically exemplified by the ftChyM enzyme from the chrysogine pathway. This iron(II)/α-ketoglutarate-dependent dioxygenase catalyzes an unprecedented carbon-nitrogen bond oxidative cleavage reaction that fundamentally alters the peptidyl substrate structure [1] [2].

The ftChyM enzyme operates on γ-L-glutamyl-L-alanyl-anthranilate amide substrates, executing selective cleavage of the carbon-nitrogen bond linking the glutamyl and alanyl residues. This reaction mechanism involves the formation of a high-valent iron(IV)-oxo intermediate (ferryl species) through the coupled oxidative decarboxylation of α-ketoglutarate and activation of molecular oxygen [2] [4]. The ferryl intermediate abstracts a hydrogen atom from the substrate, initiating a radical-mediated cleavage process that ultimately yields γ-L-alanyl-anthranilate dipeptide and L-glutamine as products.

The mechanistic sophistication of ftChyM extends beyond simple bond cleavage, as the enzyme promotes α-carbonyl group formation at the cleavage site. This α-carbonyl functionality proves essential for subsequent spontaneous cyclization reactions leading to 4(3H)-quinazolinone scaffold formation [2]. The substrate-directed nature of this transformation demonstrates remarkable chemical control, where the presence of specific functional groups determines the regioselectivity and stereochemical outcome of the oxidative cleavage.

Structural analysis of related α-ketoglutarate-dependent dioxygenases reveals the conserved 2-histidine-1-carboxylate facial triad responsible for iron(II) coordination [4] [5]. The enzyme active site architecture positions the iron center in close proximity to both the α-ketoglutarate cosubstrate and the peptidyl substrate, facilitating the coupled oxidation reaction. Ascorbate serves as an essential cofactor, maintaining the iron center in the reduced ferrous state required for catalytic activity [4].

The AsqJ dioxygenase from viridicatin biosynthesis provides additional mechanistic insights into quinazolinone formation through α-ketoglutarate-dependent pathways. This enzyme demonstrates substrate-directed bimodal reactivity, generating either quinolone or quinazolinone products depending on the substitution pattern of benzo [6] [7]diazepine-2,5-dione substrates [8] [9]. The substrate-dependent mechanism involves selective formaldehyde excision from heterocyclic ring structures, highlighting the remarkable chemical versatility achievable through iron(II)/α-ketoglutarate-dependent catalysis.

Ammonium Ion Incorporation in N-3 Position Formation

The incorporation of nitrogen at the N-3 position of the quinazolinone scaffold represents a distinctive feature of 8-aminoquinazoline-2,4(1H,3H)-dione biosynthesis, mediated by class II amidotransferase activity. The ftChyD enzyme from the chrysogine pathway exemplifies this mechanism, utilizing inorganic ammonium ions or the amide nitrogen of L-glutamine as the nitrogen source for amidation reactions [1] [2].

Class II amidotransferases are characterized by their N-terminal nucleophile architecture, where a cysteine residue serves as the primary catalytic nucleophile for glutamine hydrolysis [10] [11]. The ftChyD enzyme operates through a two-step mechanism: initial hydrolysis of L-glutamine to generate L-glutamate and ammonia, followed by transfer of the liberated ammonia to the γ-L-glutamyl-L-alanyl-anthranilate carboxylate substrate [2]. This ammonia transfer reaction proceeds through the formation of a covalent enzyme-substrate intermediate, ensuring efficient nitrogen incorporation without loss of the activated ammonia species.

The mechanistic details of class II amidotransferase catalysis involve the formation of a glutamyl-thioester intermediate between the enzyme cysteine nucleophile and the glutamine substrate [10]. The thioester linkage undergoes nucleophilic attack by water, releasing glutamate and generating ammonia within the enzyme active site. The proximity-controlled ammonia transfer prevents dissociation of the nitrogen nucleophile, ensuring high efficiency in amidation reactions [11].

Alternative nitrogen sources can substitute for glutamine in ftChyD-catalyzed reactions, particularly inorganic ammonium ions under appropriate pH conditions [2]. This substrate flexibility demonstrates the broad specificity of class II amidotransferases for nitrogen-containing substrates, provided that the nitrogen atom can be activated for nucleophilic attack on carbonyl carbon centers. The pH dependence of ammonium ion utilization reflects the requirement for the neutral ammonia species rather than the protonated ammonium form.

The integration of amidotransferase activity within quinazolinone biosynthetic pathways establishes a self-circulating nitrogen economy. The L-glutamine generated from ftChyM-catalyzed cleavage reactions can be recaptured and hydrolyzed by ftChyD to yield L-glutamate and ammonium ions, both of which can re-participate in ftChyA-catalyzed tripeptide formation and ftChyD-catalyzed amidation reactions, respectively [2]. This metabolic cycling minimizes nitrogen waste and maintains efficient flux through the biosynthetic pathway.

The positional specificity of nitrogen incorporation at the N-3 position results from the structural constraints imposed by the peptidyl substrate architecture. The γ-L-glutamyl-L-alanyl-anthranilate framework positions the reactive carboxylate functionality in the optimal orientation for amidation, while the anthranilate aromatic system provides the necessary electronic environment for subsequent cyclization reactions [2]. The resulting amide nitrogen becomes the N-3 atom of the final quinazolinone heterocycle through intramolecular cyclization processes that follow ammonium incorporation.

Research Findings and Data Analysis

The comprehensive investigation of 8-aminoquinazoline-2,4(1H,3H)-dione biosynthetic pathways has revealed three distinct enzymatic mechanisms that collectively enable the assembly of this complex heterocyclic scaffold. The molecular weight of the target compound is 177.16 g/mol, with the molecular formula C₈H₇N₃O₂, and it adopts the IUPAC name 8-amino-1H-quinazoline-2,4-dione [12] [13] [14].

The nonribosomal peptide synthase systems demonstrate substrate specificity constants ranging from 10⁻⁶ to 10⁻⁴ M for anthranilate substrates, indicating high-affinity binding interactions [3]. The α-ketoglutarate-dependent dioxygenases exhibit turnover numbers of 0.1-10 s⁻¹ under saturating substrate conditions, with α-ketoglutarate consumption stoichiometrically coupled to substrate oxidation [2] [4]. Class II amidotransferases typically show KM values of 10⁻⁵ to 10⁻³ M for glutamine substrates, with reaction rates strongly dependent on pH and ionic strength [11].

The biosynthetic pathway efficiency analysis indicates that the integrated enzyme system achieves carbon conversion efficiencies of 75-85% when all three enzymatic components function coordinately [2]. This efficiency compares favorably with alternative chemical synthetic approaches, while providing superior stereochemical control and functional group tolerance. The enzymatic assembly mechanisms avoid harsh reaction conditions and toxic reagents commonly employed in synthetic quinazolinone preparation methods [15] [16].